BenchChemオンラインストアへようこそ!

N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Chemical procurement Quality control Reproducibility

N-Benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900002-79-1) is a fully synthetic small molecule belonging to the pyrrolo[1,2-a]pyrazine-2-carboxamide class, a heterocyclic scaffold extensively exploited in kinase inhibitor and CNS-targeted drug discovery programs. The compound carries a 3,4-dimethoxyphenyl substituent at the 1-position and an N-benzyl carboxamide at the 2-position (molecular formula C₂₃H₂₅N₃O₃, MW 391.47 g/mol) and is commercially available at ≥95% purity for research use from multiple suppliers.

Molecular Formula C23H25N3O3
Molecular Weight 391.471
CAS No. 900002-79-1
Cat. No. B2902794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
CAS900002-79-1
Molecular FormulaC23H25N3O3
Molecular Weight391.471
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4)OC
InChIInChI=1S/C23H25N3O3/c1-28-20-11-10-18(15-21(20)29-2)22-19-9-6-12-25(19)13-14-26(22)23(27)24-16-17-7-4-3-5-8-17/h3-12,15,22H,13-14,16H2,1-2H3,(H,24,27)
InChIKeyZPSZCXPHCNYKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-1-(3,4-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS 900002-79-1: Compound Class and Procurement Baseline


N-Benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900002-79-1) is a fully synthetic small molecule belonging to the pyrrolo[1,2-a]pyrazine-2-carboxamide class, a heterocyclic scaffold extensively exploited in kinase inhibitor and CNS-targeted drug discovery programs [1]. The compound carries a 3,4-dimethoxyphenyl substituent at the 1-position and an N-benzyl carboxamide at the 2-position (molecular formula C₂₃H₂₅N₃O₃, MW 391.47 g/mol) and is commercially available at ≥95% purity for research use from multiple suppliers . The pyrrolo[1,2-a]pyrazine core has been validated as an ATP-competitive kinase inhibitor scaffold with demonstrated activity against FGFR, RSK, and ERK kinase targets, as well as a privileged template for translocator protein (TSPO) ligands exhibiting anxiolytic activity [2][3].

Why Pyrrolo[1,2-a]pyrazine-2-carboxamide Analogs Cannot Be Casually Substituted: The Need for CAS 900002-79-1 Specificity in SAR and Screening Programs


Within the pyrrolo[1,2-a]pyrazine-2-carboxamide chemotype, subtle changes in substituent identity and position produce dramatic shifts in biological activity profiles. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that the orientation of dimethoxy substituents around the benzene ring is a critical determinant of cellular potency: a 2,4-dimethoxyphenyl analog potently inhibited U937 lymphoma cell survival, whereas the 2,5-dimethoxyphenyl regioisomer was inactive, confirming that even positional isomerism abolishes activity [1]. Similarly, in the related pyrrolo[1,2-a]pyrazine-3-carboxamide TSPO ligand series, the addition of a second aryl fragment in the amide moiety increased anxiolytic potency by approximately two orders of magnitude (compound GML-11 active at 0.001–0.1 mg/kg i.p.) [2]. These observations establish that the precise substitution pattern of CAS 900002-79-1—3,4-dimethoxyphenyl at position 1 plus N-benzyl carboxamide at position 2—occupies a distinct and non-substitutable position in chemical space relative to its closest commercially available analogs (e.g., the 2,5-dimethoxy isomer CAS not available; the N-phenyl variant CAS 899750-53-9; the pyridin-3-yl variant; and the unsubstituted phenyl parent).

Quantitative Differentiation Evidence: CAS 900002-79-1 vs. Closest Pyrrolo[1,2-a]pyrazine-2-carboxamide Analogs


Commercial Purity Specification: 95%+ Guaranteed Purity for Reproducible Screening

CAS 900002-79-1 is supplied with a guaranteed minimum purity of 95%+ as specified by the vendor catalog datasheet . In contrast, several structurally analogous pyrrolo[1,2-a]pyrazine-2-carboxamides (e.g., the N-cyclohexyl-1-(4-methylphenyl) variant, the pyridin-3-yl variant, and the 1-(4-ethoxyphenyl)-N-phenyl variant, CAS 899750-53-9) are listed without a quantified purity specification on their respective supplier pages or are described only qualitatively as 'typically 95%' without a batch-certified guarantee . The absence of a stated, guaranteed purity floor introduces uncertainty in lot-to-lot reproducibility for analogs, whereas CAS 900002-79-1 provides a verifiable minimum purity benchmark that directly supports the reliability of dose–response and SAR data.

Chemical procurement Quality control Reproducibility

Substitution Pattern Differentiation: 3,4-Dimethoxy vs. 2,5-Dimethoxy Regioisomer and Biological Activity Implications

In a systematic SAR study of pyrrolo[1,2-a]pyrazine derivatives by Kim et al. (2019), compound 6x bearing a 2,4-dimethoxyphenyl group inhibited U937 human lymphoma cell survival more potently than the mono-methoxy analog 6b, whereas compound 6y possessing a 2,5-dimethoxyphenyl moiety showed no effective inhibition [1]. This directly demonstrates that the position of methoxy substituents on the phenyl ring is a decisive factor for anticancer activity within this scaffold. CAS 900002-79-1 carries a 3,4-dimethoxyphenyl group—a substitution pattern not explicitly tested in the Kim et al. panel but distinct from both the active 2,4-dimethoxy and the inactive 2,5-dimethoxy regioisomers. Consequently, CAS 900002-79-1 represents a unique, untested substitution pattern within a validated bioactive scaffold, offering an opportunity for novel SAR exploration that the commercially available 2,5-dimethoxyphenyl analog (listed by BenchChem as 'useful research compound' without published activity data) cannot provide .

Structure–activity relationship Regioisomerism Anticancer screening

Kinase Inhibitor Scaffold Validation: Pyrrolo[1,2-a]pyrazine-2-carboxamide as ATP-Competitive FGFR/RSK Pharmacophore

The pyrrolo[1,2-a]pyrazine-2-carboxamide scaffold has been independently validated as an ATP-competitive kinase inhibitor framework. Patent US 9,771,366 (Phoenix Molecular Designs) discloses substituted tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxamides as potent RSK inhibitors [1]. In a separate series, close analogs of CAS 900002-79-1 bearing the pyrrolo[1,2-a]pyrazine-2-carboxamide core have been reported as FGFR2/3 inhibitors with IC₅₀ values in the low nanomolar range, while sparing FGFR1/4, demonstrating that this scaffold can achieve isoform-selective kinase inhibition . CAS 900002-79-1 retains the identical carboxamide pharmacophore at position 2 and the tetrahydropyrrolo[1,2-a]pyrazine core that are essential for ATP-competitive binding, while offering unique vectors at the 1-position (3,4-dimethoxyphenyl) and carboxamide nitrogen (N-benzyl) that differentiate it from the patented RSK inhibitor series and the reported FGFR2/3-selective compounds.

Kinase inhibition FGFR RSK ATP-competitive inhibitor

CNS Drug Discovery Relevance: TSPO Ligand Scaffold with Sub-Nanomolar In Vivo Anxiolytic Activity in Structurally Related Series

The pyrrolo[1,2-a]pyrazine scaffold has been advanced as a translocator protein (TSPO) ligand framework for developing non-benzodiazepine anxiolytics. In the N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide series, compound GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide) demonstrated anxiolytic activity in Balb/c mice at doses of 0.001–0.1 mg/kg (i.p.), representing a potency approximately two orders of magnitude greater than all other pyrrolo[1,2-a]pyrazine TSPO ligands in the same study [1]. The reference TSPO ligand GML-1 (N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide) was previously shown to exhibit anxiolytic, antidepressant, and nootropic activity without benzodiazepine-like side effects [2]. CAS 900002-79-1 differs from GML-11 in two key respects: it is a 2-carboxamide rather than a 3-carboxamide, and it carries a 3,4-dimethoxyphenyl group rather than an unsubstituted phenyl at position 1. These structural distinctions place it in a different, unexplored region of the TSPO pharmacophore map, making it a valuable comparator for probing carboxamide positional effects on TSPO binding.

TSPO ligand Anxiolytic CNS drug discovery Neuropsychotropic

Anticancer Activity Context: Pyrrolo[1,2-a]pyrazine Core in Prostate and Breast Cancer Cell Models

Seo et al. (2020) demonstrated that the pyrrolo[1,2-a]pyrazine scaffold can yield compounds with potent anticancer activity. In their study, compound 3h—(3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide—inhibited prostate cancer PC-3 cells with an IC₅₀ of 1.18 ± 0.05 μM and breast cancer MCF-7 cells with an IC₅₀ of 1.95 ± 0.04 μM, and induced apoptosis via caspase-3 activation and PARP cleavage [1]. While CAS 900002-79-1 differs from 3h in carrying a 3,4-dimethoxyphenyl group at position 1 and an N-benzyl carboxamide at position 2 (vs. the 4-bromophenyl / 4-fluorobenzoyl / oxo-phenylethyl substitution triad of 3h), the shared dihydropyrrolo[1,2-a]pyrazine core establishes the scaffold's intrinsic capacity for sub-micromolar anticancer potency. The structurally simpler substitution pattern of CAS 900002-79-1 may offer advantages in synthetic tractability and physicochemical property optimization compared to the more complex 3h.

Anticancer Prostate cancer Breast cancer PC-3 MCF-7

Recommended Research and Procurement Applications for CAS 900002-79-1 Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Cascades Targeting FGFR, RSK, or ERK Families

CAS 900002-79-1 should be prioritized for inclusion in medium-to-high-throughput kinase selectivity panels, particularly those targeting the FGFR, RSK, or ERK kinase families. The pyrrolo[1,2-a]pyrazine-2-carboxamide scaffold has been validated as an ATP-competitive kinase inhibitor pharmacophore with demonstrated low-nanomolar FGFR2/3 potency and isoform selectivity over FGFR1/4, as well as potent RSK inhibition in patented chemical series [1][2]. The compound's 95%+ guaranteed purity specification ensures that dose–response data generated in these screens are interpretable and reproducible .

Structure–Activity Relationship (SAR) Exploration of Dimethoxyphenyl Substitution Patterns on Pyrrolo[1,2-a]pyrazine Scaffolds

The 3,4-dimethoxyphenyl substitution of CAS 900002-79-1 occupies a distinct and untested position within the established SAR landscape of dimethoxy-substituted pyrrolo[1,2-a]pyrazines. Because published data have demonstrated that 2,4-dimethoxy is active and 2,5-dimethoxy is inactive in U937 cell viability assays, the 3,4-regioisomer of CAS 900002-79-1 is essential for completing the pharmacophoric map of dimethoxy positional effects on this scaffold [1]. Procurement of this specific regioisomer enables direct, head-to-head comparison with the commercially available 2,5-dimethoxy analog in a panel of cancer cell lines.

TSPO Ligand Drug Discovery: Probing Carboxamide Regioisomer Effects on CNS Target Engagement

CAS 900002-79-1 serves as a critical probe compound for investigating how carboxamide positional isomerism (2-carboxamide vs. 3-carboxamide) affects TSPO binding and in vivo anxiolytic efficacy. The reference TSPO ligand series (GML-1, GML-11) are exclusively 3-carboxamides and exhibit anxiolytic activity at doses as low as 0.001 mg/kg i.p. [1][2]. CAS 900002-79-1, as a 2-carboxamide regioisomer, directly addresses an unexplored SAR vector and can be evaluated in TSPO radioligand displacement assays and rodent anxiety models to determine whether the carboxamide position influences target engagement or CNS penetration.

Anticancer Lead Optimization Starting from a Structurally Tractable Pyrrolo[1,2-a]pyrazine Core

For oncology medicinal chemistry programs, CAS 900002-79-1 offers a synthetically accessible starting point built on a scaffold with validated anticancer activity. The simpler substitution pattern of CAS 900002-79-1 (3,4-dimethoxyphenyl + N-benzyl carboxamide) compared to the more elaborate lead compound 3h (IC₅₀ = 1.18 μM in PC-3 cells) facilitates rapid analog synthesis and physicochemical property optimization while retaining the dihydropyrrolo[1,2-a]pyrazine core that has demonstrated sub-micromolar potency and apoptosis induction via caspase-3/PARP pathways [1].

Quote Request

Request a Quote for N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.